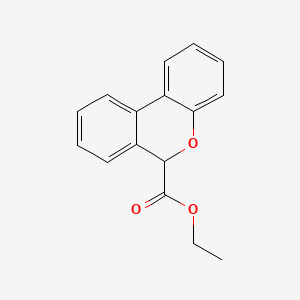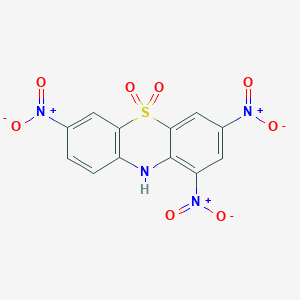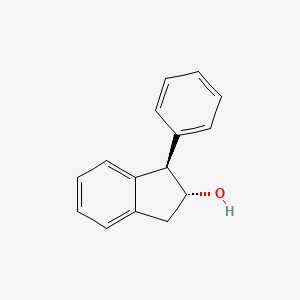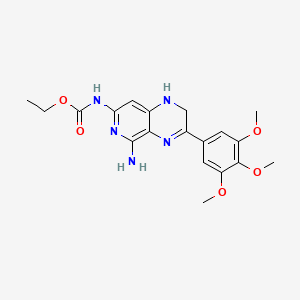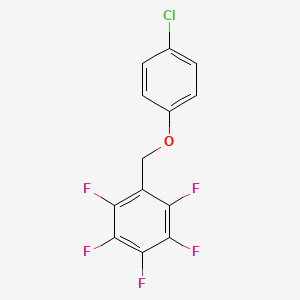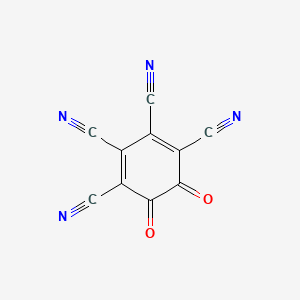
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C10N4O2 It is a derivative of cyclohexa-1,3-diene and is characterized by the presence of four cyano groups and two keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The dihydroxy compound can be prepared via the self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroxy-substituted compounds.
Aplicaciones Científicas De Investigación
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and electronic components
Mecanismo De Acción
The mechanism by which 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves its ability to act as an electron acceptor. This property is due to the presence of multiple cyano and keto groups, which can participate in electron transfer reactions. The molecular targets and pathways involved in its action are still under investigation, but its electron-accepting ability makes it a valuable compound in redox chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: This compound is similar in structure but contains chlorine atoms instead of hydrogen atoms at specific positions.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: This derivative has additional methyl groups and a butanoic acid moiety.
Uniqueness
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to its specific arrangement of cyano and keto groups, which confer distinct chemical properties. Its ability to act as a strong electron acceptor sets it apart from other similar compounds, making it particularly useful in redox reactions and materials science .
Propiedades
Número CAS |
84305-11-3 |
|---|---|
Fórmula molecular |
C10N4O2 |
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
5,6-dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5-6(2-12)8(4-14)10(16)9(15)7(5)3-13 |
Clave InChI |
RPQBRFHUSRAFEF-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=O)C(=O)C(=C1C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~2~-stannane](/img/structure/B14417670.png)
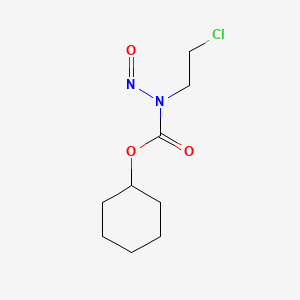

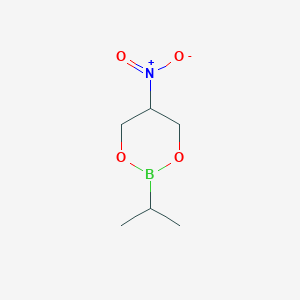

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
